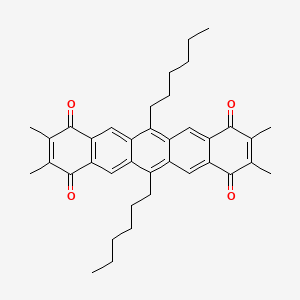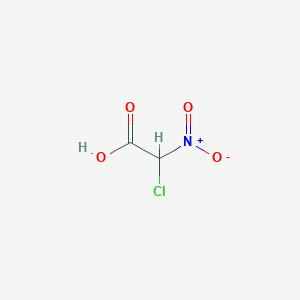
4,4'-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is a chemical compound known for its unique structure and properties It is a bisphenol derivative with a trisulfane linkage, which contributes to its distinct chemical behavior
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) typically involves the reaction of 2-tert-butylphenol with sulfur-containing reagents. One common method is the reaction of 2-tert-butylphenol with sulfur dichloride (SCl2) in the presence of a base, such as pyridine, to form the trisulfane linkage. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol).
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, leading to the formation of thiols or disulfides.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Nitro derivatives, halogenated phenols
Wissenschaftliche Forschungsanwendungen
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Wirkmechanismus
The mechanism of action of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) primarily involves its antioxidant properties. The trisulfane linkage can interact with free radicals, neutralizing them and preventing oxidative damage. This compound can also chelate metal ions, reducing their catalytic activity in oxidative processes. The phenolic groups contribute to its ability to donate hydrogen atoms, further enhancing its antioxidant capacity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(2,6-di-tert-butylphenol): Known for its antioxidant properties and used in similar applications.
Bisphenol A (BPA): Widely used in the production of plastics and resins.
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties.
Uniqueness
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and stability. This linkage allows it to undergo specific oxidation and reduction reactions that are not typical for other bisphenol derivatives. Additionally, its ability to chelate metal ions and scavenge free radicals makes it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
141406-98-6 |
|---|---|
Molekularformel |
C20H26O2S3 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S3/c1-19(2,3)15-11-13(7-9-17(15)21)23-25-24-14-8-10-18(22)16(12-14)20(4,5)6/h7-12,21-22H,1-6H3 |
InChI-Schlüssel |
ZFAMZEAWCZRGJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)SSSC2=CC(=C(C=C2)O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
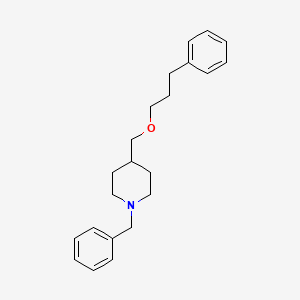
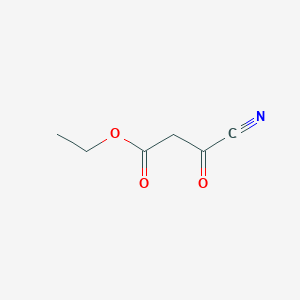
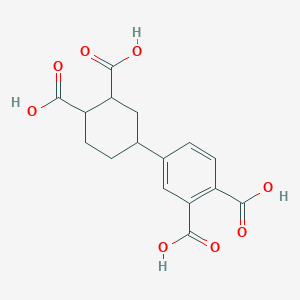
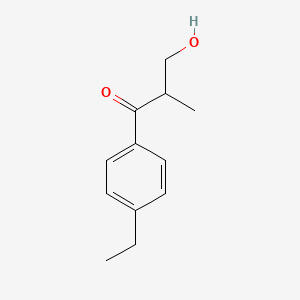
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)

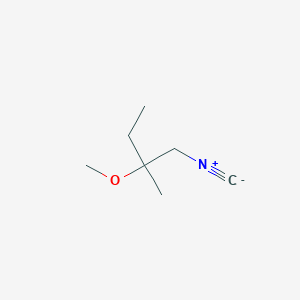

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)

